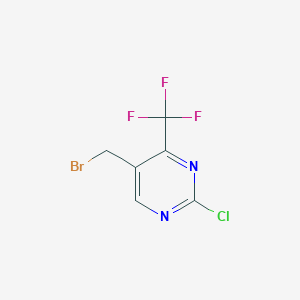
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with bromomethyl, chloro, and trifluoromethyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable pyrimidine derivative. For instance, the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can yield the desired bromomethyl derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of dechlorinated pyrimidine derivatives.
Applications De Recherche Scientifique
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the bromomethyl group, resulting in different reactivity and applications.
5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine: Similar structure but without the methyl group, leading to variations in chemical behavior.
5-(Bromomethyl)-2-chloro-4-(methyl)pyrimidine: Contains a methyl group instead of trifluoromethyl, affecting its properties and uses.
Uniqueness
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine is unique due to the presence of both bromomethyl and trifluoromethyl groups, which impart distinct reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H3BrClF3N2 |
|---|---|
Poids moléculaire |
275.45 g/mol |
Nom IUPAC |
5-(bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H3BrClF3N2/c7-1-3-2-12-5(8)13-4(3)6(9,10)11/h2H,1H2 |
Clé InChI |
MXKKFOPNMFAZIG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















